Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate
Overview
Description
Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate is an organic compound that features a pyridine ring attached to a propanoate moiety with a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate typically involves the reaction of pyridine with a suitable ester and a keto compound. One common method involves the use of pyridine-1-oxide, which reacts with methyl acetoacetate under acidic conditions to yield the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents. It can be investigated for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The keto group and pyridine ring play crucial roles in these interactions, facilitating binding to active sites or influencing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-(pyridin-2-yl)propanoate
- Methyl 3-oxo-3-(pyridin-3-yl)propanoate
- Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Uniqueness
Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate is unique due to the position of the pyridine ring and the presence of the keto group. This specific arrangement influences its chemical reactivity and the types of reactions it can undergo. Compared to its isomers, the compound may exhibit different binding affinities and reactivity profiles, making it valuable for targeted research applications.
Properties
IUPAC Name |
methyl 3-oxo-3-(2H-pyridin-1-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)7-8(11)10-5-3-2-4-6-10/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJVAKFTVVNTHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)N1CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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